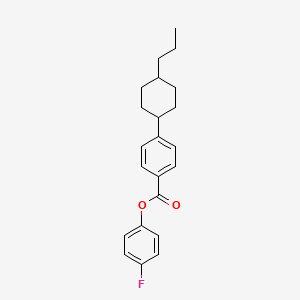

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

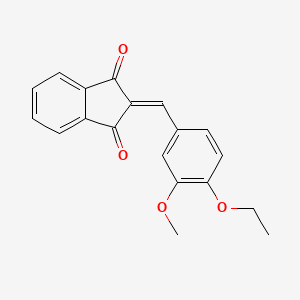

L'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle est un composé chimique de formule moléculaire C22H25FO2 et d'une masse molaire de 340,43 g/mol . Ce composé est connu pour ses propriétés structurales uniques, qui comprennent une fraction d'acide benzoïque estérifiée avec un groupe 4-fluorophényle et un groupe trans-4-propylcyclohexyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle implique généralement l'estérification de dérivés d'acide benzoïque avec du 4-fluorophénol en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent l'utilisation d'agents déshydratants tels que le chlorure de thionyle ou le dicyclohexylcarbodiimide (DCC) pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Le groupe fluorophényle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Formation d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation d'esters phényliques substitués.

Applications de recherche scientifique

L'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle est utilisé dans divers domaines de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Employé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de l'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer le dérivé d'acide benzoïque actif, qui peut ensuite interagir avec diverses voies biologiques. Le groupe fluorophényle peut améliorer l'affinité de liaison du composé à certains récepteurs ou enzymes .

Applications De Recherche Scientifique

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-chlorophényle

- Acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-bromophényle

- Acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-iodophényle

Unicité

L'acide benzoïque, 4-(trans-4-propylcyclohexyl)-, ester de 4-fluorophényle est unique en raison de la présence de l'atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la stabilité et la lipophilie du composé, le rendant plus efficace dans certaines applications par rapport à ses homologues chloro, bromo et iodo .

Propriétés

IUPAC Name |

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMYBEKPILURLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402849 |

Source

|

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120893-64-3 |

Source

|

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)

![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)

![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)